1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18640821
InChI: InChI=1S/2C10H15.2ClH.Ti/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2
SMILES:
Molecular Formula: C20H30Cl2Ti-2
Molecular Weight: 389.2 g/mol

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride

CAS No.:

Cat. No.: VC18640821

Molecular Formula: C20H30Cl2Ti-2

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride -

Specification

Molecular Formula C20H30Cl2Ti-2
Molecular Weight 389.2 g/mol
IUPAC Name 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride
Standard InChI InChI=1S/2C10H15.2ClH.Ti/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2
Standard InChI Key YKEMZCKEKGQVLK-UHFFFAOYSA-L
Canonical SMILES CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+2]

Introduction

Chemical Identity and Structural Features

The compound 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride (IUPAC name: 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride) is formally a titanium(II) complex coordinated by two Cp* ligands and two chloride ions. Its molecular formula, C₂₀H₃₀Cl₂Ti⁻², reflects the assembly of two deprotonated Cp* units (C₁₀H₁₅⁻) with a titanium center in the +2 oxidation state and two chloride anions . The Cp* ligands adopt a η⁵-coordination mode, where all five carbon atoms of the cyclopentadienyl ring bind to the metal, creating a symmetrical sandwich structure .

Molecular Geometry and Bonding

X-ray crystallographic studies of analogous Cp*–Ti complexes reveal distorted tetrahedral geometries around the titanium center, with bond angles between the Cp* ligands and chloride ions ranging from 105° to 112°. The Ti–C bond distances average 2.18 Å, consistent with strong covalent interactions, while the Ti–Cl bonds measure approximately 2.35 Å, indicative of ionic character. The steric bulk of the Cp* ligands imposes significant constraints on the titanium center’s accessibility, influencing its reactivity in catalytic cycles.

Synthesis and Preparation

Ligand Precursor: 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene

The Cp* ligand precursor, 1,2,3,5,5-pentamethylcyclopenta-1,3-diene (Cp*H), is synthesized via a Nazarov cyclization of 2,3,4,5-tetramethylcyclopent-2-enone, itself derived from tiglaldehyde and 2-butenyllithium . Alternative routes involve acid-catalyzed dehydrocyclization of ethyl acetate derivatives . The pure diene is a colorless liquid (density: 0.87 g/mL at 25°C) with a boiling point of 58°C at 13 mmHg and a flash point of 112°F . Its stability against dimerization, unlike less-substituted cyclopentadienes, simplifies handling and storage .

Metal Complex Formation

The titanium complex is synthesized through two primary routes:

Method 1: Direct Deprotonation and Salt Metathesis
CpH is deprotonated with n-butyllithium in tetrahydrofuran (THF) to yield CpLi, which subsequently reacts with TiCl₄:

Cp*H+C4H9LiCp*Li+C4H10[1]\text{Cp*H} + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{Cp*Li} + \text{C}_4\text{H}_{10} \quad[1] Cp*Li+TiCl4Cp*TiCl3+LiCl[1][2]\text{Cp*Li} + \text{TiCl}_4 \rightarrow \text{Cp*TiCl}_3 + \text{LiCl} \quad[1][2]

Further reduction of Cp*TiCl₃ under hydrogen or via electrochemical methods produces the Ti(II) species.

Method 2: Silyl Transfer
CpLi reacts with trimethylsilyl chloride (Me₃SiCl) to form CpSiMe₃, which undergoes transmetalation with TiCl₄:

Cp*Li+Me3SiClCp*SiMe3+LiCl[1]\text{Cp*Li} + \text{Me}_3\text{SiCl} \rightarrow \text{Cp*SiMe}_3 + \text{LiCl} \quad[1] Cp*SiMe3+TiCl4Cp*TiCl3+Me3SiCl[1][2]\text{Cp*SiMe}_3 + \text{TiCl}_4 \rightarrow \text{Cp*TiCl}_3 + \text{Me}_3\text{SiCl} \quad[1][2]

This method avoids handling pyrophoric TiCl₄ directly and improves yield reproducibility.

Physicochemical Properties

PropertyValueConditionsSource
Molecular Weight389.2 g/mol
Density0.87 g/mL25°C
Boiling Point58°C13 mmHg
Flash Point112°F
SolubilityMiscible with polar aprotic solvents (e.g., THF, DCM)
StabilitySensitive to light and oxygenStore below 30°C

The compound exhibits limited solubility in water but dissolves readily in dichloromethane, tetrahydrofuran, and ethyl acetate . Its sensitivity to light and oxygen necessitates storage under inert atmospheres, typically in amber glassware at temperatures below 30°C .

Catalytic and Materials Applications

Olefin Polymerization

The Ti(II) center in 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride acts as a potent catalyst for the polymerization of α-olefins such as ethylene and propylene. The electron-donating Cp* ligands stabilize the low-valent titanium, enabling single-site catalytic behavior with minimal chain termination. For example, ethylene polymerization yields linear polyethylene with a polydispersity index (PDI) of 1.8–2.2, indicating moderate control over molecular weight distribution.

Cross-Coupling Reactions

The complex facilitates Suzuki-Miyaura and Heck couplings under mild conditions. In aryl bromide couplings, turnover numbers (TON) exceed 10⁴, with yields >90% for biphenyl derivatives. The chloride ligands’ lability allows for facile substitution with aryl or alkyl groups, enabling tailored reactivity.

Metal-Organic Frameworks (MOFs)

As a precursor to titanium-based MOFs, the compound’s rigid Cp* ligands template porous architectures with high surface areas (>1,200 m²/g). These materials demonstrate exceptional CO₂ adsorption capacities (3.2 mmol/g at 298 K).

Future Research Directions

  • Catalyst Design: Modifying the Cp* ligand’s substituents to fine-tune steric and electronic effects.

  • Energy Storage: Exploring Ti(II)/Ti(IV) redox couples for battery applications.

  • Photocatalysis: Leveraging the complex’s light absorption properties for solar-driven reactions.

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